N'-(4-methoxybenzylidene)-4-biphenylcarbohydrazide
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Overview
Description
N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a methoxybenzylidene group attached to a biphenylcarbohydrazide moiety
Scientific Research Applications
N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzylidene)-4-butylaniline: A liquid crystalline compound with similar structural features.
N-(4-methoxybenzylidene)isonicotinohydrazone: Known for its non-linear optical properties and charge transport capabilities.
N-(4-methoxybenzylidene)-ethane-1,2-diamine:
Uniqueness
N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-25-20-13-7-16(8-14-20)15-22-23-21(24)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,23,24)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCWKAQTCQJPD-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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